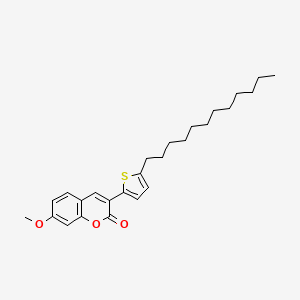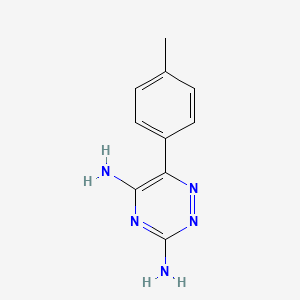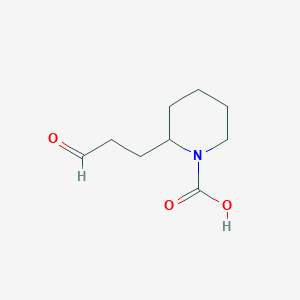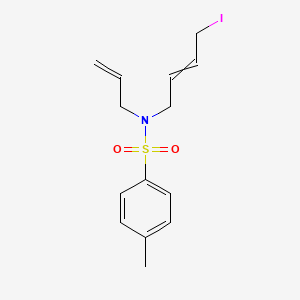
3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one is a complex organic compound that features a benzopyran core substituted with a dodecylthiophene group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one typically involves multiple steps, starting with the preparation of the benzopyran core, followed by the introduction of the dodecylthiophene and methoxy groups. Common synthetic routes include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dodecylthiophene Group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, using a dodecylthiophene boronic acid or stannane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzopyran core and the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzopyran core or thiophene ring.
Applications De Recherche Scientifique
3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one has several scientific research applications:
Organic Electronics: The compound’s semiconducting properties make it suitable for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Materials Science: Its ability to form self-organizing structures makes it useful in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of thiophene-containing molecules with biological systems.
Mécanisme D'action
The mechanism of action of 3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one involves its interaction with molecular targets through its thiophene and benzopyran moieties. These interactions can influence various pathways, including electronic and optical processes in materials science applications and binding interactions in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7,10,11-Hexakis((4-(5-dodecylthiophen-2-yl)phenyl)ethynyl)triphenylene: A similar compound with a triphenylene core and dodecylthiophene substituents.
2,5-Bis(5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene: Another thiophene-containing compound with applications in organic electronics.
Uniqueness
3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one is unique due to its specific combination of a benzopyran core with a dodecylthiophene group and a methoxy group. This unique structure imparts distinct electronic and optical properties, making it valuable for specific applications in organic electronics and materials science.
Propriétés
Numéro CAS |
836674-42-1 |
|---|---|
Formule moléculaire |
C26H34O3S |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
3-(5-dodecylthiophen-2-yl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C26H34O3S/c1-3-4-5-6-7-8-9-10-11-12-13-22-16-17-25(30-22)23-18-20-14-15-21(28-2)19-24(20)29-26(23)27/h14-19H,3-13H2,1-2H3 |
Clé InChI |
ZTAKHKJTMGDMGW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(S1)C2=CC3=C(C=C(C=C3)OC)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one](/img/structure/B14200322.png)



![Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-](/img/structure/B14200339.png)
![9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14200341.png)





![1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14200384.png)
![3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B14200390.png)
